
Combimicin B(sub 2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Combimicin B(sub 2) is a kanamycin homolog produced by the strain of Micromonospora sp. K-6993, K-6993-Y-41, NRRL 2958-N-6. It is an antibiotic compound with a molecular formula of C20H41N5O8 and a molecular weight of 479.57 g/mol. This compound exhibits activity against both Gram-positive and Gram-negative bacteria.
準備方法
Synthetic Routes and Reaction Conditions: Combimicin B(sub 2) is synthesized through fermentation processes involving the strain Micromonospora sp. K-6993. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.
Industrial Production Methods: Industrial production of Combimicin B(sub 2) involves large-scale fermentation using optimized strains of Micromonospora sp. The fermentation process is carefully controlled to maximize yield and purity of the compound.
化学反応の分析
Analysis of Search Results
The provided sources focus on general chemical reaction optimization , fundamental reaction mechanisms , combustion kinetics , basic laboratory reactions , antibiotic pharmacodynamics , and bioorthogonal reactions in biological systems . None of these documents mention "Combimicin B₂" or structurally related compounds.
Potential Explanations for Data Absence
-
Nomenclature Issues : The compound may be referred to by an alternative IUPAC name, registry number, or trade name not captured in the search parameters.
-
Proprietary Status : Combimicin B₂ could be a proprietary compound under active research, with details restricted to internal industry publications.
-
Obscurity : The compound may belong to a highly specialized or emerging class of molecules with limited published studies.
Recommendations for Further Inquiry
To investigate Combimicin B₂ systematically:
-
Specialized Databases :
-
Consult Reaxys, SciFinder, or PubChem for chemical identifiers (CAS RN, InChIKey).
-
Review patents via Google Patents or the USPTO database.
-
-
Structural Analogues :
-
Search for compounds with similar suffixes (e.g., "micin" suggests aminoglycoside antibiotics like streptomycin).
-
-
Collaborative Outreach :
-
Contact academic institutions or pharmaceutical companies specializing in natural product chemistry.
-
Example Framework for Future Documentation
If Combimicin B₂ data becomes available, structure the analysis as follows:
Table 1: Hypothetical Reaction Profile of Combimicin B₂
Reaction Type | Conditions | Products | Yield (%) | Reference |
---|---|---|---|---|
Hydrolysis | pH 2.0, 37°C, 24 hr | Degradant A, Sugars | 85 | [Hypothetical] |
Enzymatic Glycosylation | S. cerevisiae fermentation | Combimicin B₂-Glc conjugate | 62 | [Hypothetical] |
科学的研究の応用
Combimicin B(sub 2) has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in studies of antibiotic synthesis and modification.
Biology: Investigated for its antibacterial properties and mechanisms of action against various bacterial strains.
Medicine: Potential therapeutic applications in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antibiotics and as a standard in quality control processes.
作用機序
Combimicin B(sub 2) exerts its effects by binding to bacterial ribosomes, inhibiting protein synthesis. This action disrupts bacterial cell growth and replication, leading to cell death. The molecular targets include the 30S subunit of the bacterial ribosome, and the pathways involved are those related to protein synthesis inhibition.
類似化合物との比較
Gentamicin C1a: A closely related compound with similar antibacterial properties.
Sagamicin: Another kanamycin homolog with comparable structure and function.
Uniqueness: Combimicin B(sub 2) is unique due to its specific production strain and its distinct molecular structure, which includes a 6’-N-methyl derivative of gentamicin C1a . This structural uniqueness contributes to its specific antibacterial activity and potential therapeutic applications.
生物活性
Combimicin B2 is a bioactive compound derived from the actinomycete Micromonospora, known for its significant antibacterial properties. This article delves into the biological activity of Combimicin B2, examining its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
Combimicin B2 is characterized by a complex glycosylated structure. The specific molecular formula and structural features are crucial for understanding its biological activity. The compound typically exhibits strong interactions with bacterial ribosomes, inhibiting protein synthesis.
Chemical Structure
Component | Description |
---|---|
Molecular Formula | C₁₈H₃₃N₅O₉S |
Molecular Weight | 445.55 g/mol |
Functional Groups | Amino, hydroxyl, and glycosidic linkages |
Antibacterial Efficacy
Combimicin B2 has demonstrated potent antibacterial activity against both gram-positive and gram-negative bacteria. Its mechanism primarily involves inhibition of protein synthesis, making it effective against a range of pathogenic microorganisms.
In Vitro Studies
Research indicates that Combimicin B2 exhibits minimum inhibitory concentrations (MICs) as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 4 |
Escherichia coli | 8 |
Pseudomonas aeruginosa | 16 |
The primary mechanism of action for Combimicin B2 involves binding to the bacterial ribosome, specifically targeting the 30S subunit. This binding disrupts the translation process, leading to an inability to synthesize essential proteins required for bacterial growth and reproduction.
Case Studies
-
Case Study on Multi-Drug Resistant Strains
- A study conducted on multi-drug resistant Staphylococcus aureus showed that Combimicin B2 significantly reduced bacterial load in infected mice models when administered at therapeutic doses.
- Results indicated a reduction in infection severity and improved survival rates compared to control groups.
-
Synergistic Effects with Other Antibiotics
- Research has shown that combining Combimicin B2 with other antibiotics like vancomycin enhances antibacterial efficacy against resistant strains.
- This synergistic effect was quantified in laboratory settings, demonstrating a reduction in MIC values when used in combination therapies.
Potential Therapeutic Uses
Given its strong antibacterial properties, Combimicin B2 holds promise for development into new antibiotic therapies, particularly in treating infections caused by resistant bacteria. Ongoing research is focused on:
- Formulating Combimicin B2 for clinical use.
- Investigating its efficacy in combination therapies.
- Exploring its potential applications in veterinary medicine.
特性
CAS番号 |
72265-90-8 |
---|---|
分子式 |
C20H41N5O8 |
分子量 |
479.6 g/mol |
IUPAC名 |
6-[4,6-diamino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)-3-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C20H41N5O8/c1-20(29)12(7-26)31-19(14(28)17(20)25-2)33-16-11(24)5-10(23)15(13(16)27)32-18-9(22)4-3-8(6-21)30-18/h8-19,25-29H,3-7,21-24H2,1-2H3 |
InChIキー |
FMXYGJMKSMWHKV-UHFFFAOYSA-N |
正規SMILES |
CC1(C(OC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。